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Compound of Interest

Compound Name: GSK376501A

Cat. No.: B1672384

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: GSK376501A is a selective partial agonist of the Peroxisome Proliferator-
Activated Receptor-gamma (PPARY), a nuclear receptor that is a key regulator of glucose and
lipid metabolism. Investigated primarily for the treatment of Type 2 Diabetes Mellitus and
obesity, GSK376501A progressed to Phase 1 clinical trials. However, its development appears
to have been discontinued. This document provides a comprehensive overview of the available
pharmacological information on GSK376501A, including its mechanism of action, and details
from its early clinical development. Due to the cessation of its development, publicly available
guantitative data and detailed experimental protocols are limited. This guide supplements
known information on GSK376501A with representative methodologies and data for PPARy
modulators to provide a thorough technical context for researchers.

Core Compound Information
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Property Value

Compound Name GSK376501A

Synonyms GSK-376501, GSK376501
Molecular Formula C32H37NO6[1]

] ) Selective Peroxisome Proliferator-Activated
Mechanism of Action _ _
Receptor-gamma (PPARY) partial agonist[1]

Therapeutic Area Endocrinology and Metabolic Disease
Investigational Indications Type 2 Diabetes Mellitus, Obesity[1]
Highest Development Phase Phase 1[1]

Originator Organization GlaxoSmithKline (GSK) Plc[1]

Mechanism of Action and Signaling Pathway

GSK376501A functions as a selective modulator of PPARy. PPARs are ligand-activated
transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor
(RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator
Response Elements (PPRES) in the promoter region of target genes, thereby regulating their
transcription.

The activation of PPARYy by an agonist like GSK376501A initiates a cascade of events that
influence glucose and lipid metabolism, as well as inflammatory responses.
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Figure 1: Simplified PPARYy Signaling Pathway. GSK376501A binds to and activates PPARY in
the nucleus, leading to the transcription of genes involved in metabolic regulation.

Pharmacological Data

While specific quantitative preclinical and clinical pharmacological data for GSK376501A are
not readily available in published literature, the following tables represent the types of data that
would have been generated during its development, based on standard practices for PPARy

modulators.
In Vitro Data (Representative)
Assay Parameter Representative Value
PPARYy Binding Assay Ki (nM) 10 - 100
PPARYy Transactivation Assay EC50 (nM) 50 - 500
Adipocyte Differentiation Assay  EC50 (nM) 100 - 1000
Selectivity vs. PPARa/® Fold-selectivity >100-fold

Pharmacokinetic Data from Phase 1 Studies
(Representative)

The following represents typical pharmacokinetic parameters that would be assessed in a
Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study.
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o Representative Value (Oral
Parameter Description . )
Administration)

Time to reach maximum
Tmax (h) ] 1-4
plasma concentration

Maximum plasma
Cmax (ng/mL) ) Dose-dependent
concentration

Area under the plasma
AUC (ng*h/mL) o Dose-dependent
concentration-time curve

t1/2 (h) Elimination half-life 12-24
CL/F (L/h) Apparent total clearance Variable
Vz/F (L) Apparent volume of distribution  Variable

Experimental Protocols

Detailed experimental protocols for GSK376501A are not publicly available. The following are
representative protocols for key assays used to characterize PPARy modulators.

PPARy Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the PPARY ligand-binding
domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or
fluorescently-labeled known PPARY ligand for binding to the purified PPARy LBD.

Materials:

Purified recombinant human PPARy LBD

Radiolabeled ligand (e.qg., [3H]-Rosiglitazone) or fluorescent probe

Test compound (GSK376501A)

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
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 Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
Procedure:

e A constant concentration of PPARy LBD and the labeled ligand are incubated in the assay
buffer.

 Increasing concentrations of the test compound are added to the mixture.
e The mixture is incubated to allow binding to reach equilibrium.

e Bound and free labeled ligand are separated (e.qg., by filtration).

e The amount of bound labeled ligand is quantified.

e The data are analyzed to determine the IC50 (concentration of test compound that inhibits
50% of specific binding of the labeled ligand), which can be converted to a Ki (binding affinity
constant).
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Figure 2: Workflow for a PPARy Competitive Binding Assay.

Cell-Based PPARy Transactivation Assay

Objective: To measure the functional activity of a test compound as a PPARYy agonist or
antagonist.

Principle: This assay utilizes a reporter gene system in a suitable cell line. The cells are
engineered to express PPARy and a reporter gene (e.g., luciferase) under the control of a
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PPRE. Activation of PPARYy by an agonist leads to the expression of the reporter gene, which

can be quantified.

Materials:

A suitable cell line (e.g., HEK293, HepG2)

Expression vector for human PPARy

Reporter plasmid containing a PPRE-driven luciferase gene
Transfection reagent

Cell culture medium and supplements

Test compound (GSK376501A)

Luciferase assay reagent and luminometer

Procedure:

Cells are co-transfected with the PPARYy expression vector and the PPRE-luciferase reporter
plasmid.

After transfection, cells are treated with increasing concentrations of the test compound.

Cells are incubated for a sufficient period to allow for gene transcription and protein
expression (e.g., 24 hours).

Cells are lysed, and the luciferase activity is measured using a luminometer.

The data are analyzed to determine the EC50 (concentration of the test compound that
produces 50% of the maximal response).

Clinical Development Summary

GSK376501A was evaluated in several Phase 1 clinical trials to assess its safety, tolerability,

pharmacokinetics, and pharmacodynamics.
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Clinical Trial Identifier Title Status

A Study to Evaluate the Safety,
Tolerability, Pharmacokinetics,
and Pharmacodynamics of
NCT00495014 _ Completed[1]
GSK376501 in Healthy
Overweight and Obese

Subjects

A Study to Investigate the
Safety and Metabolism of

NCT00404963 ) ) Completed
GSK376501 in Overweight

Subjects

A Study to Investigate the
Effect of GSK376501 on
NCT00615212 Hepatic Cytochrome P450 Completed[1]
Activity in Healthy Adult
Subjects

A Drug Interaction Study
Between Simvastatin and

NCT00605449 ) Completed[1]
GSK376501 in Healthy

Subjects

The primary objectives of these early-phase studies were to establish the safety profile of
GSK376501A in humans and to understand how the drug is absorbed, distributed,
metabolized, and excreted. While the completion of these trials indicates that initial data were
collected, the lack of progression to later-phase trials and the absence of published results
suggest that the compound did not meet the required efficacy or safety endpoints for further
development.

Conclusion

GSK376501A is a selective PPARYy partial agonist that was investigated as a potential
treatment for type 2 diabetes and obesity. Its development was halted after Phase 1 clinical
trials. While specific, detailed pharmacological data and experimental protocols for
GSK376501A are not publicly available, this guide provides a comprehensive overview of its
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known properties and the scientific context of its mechanism of action, supplemented with
representative methodologies for the evaluation of PPARy modulators. This information can
serve as a valuable resource for researchers and professionals in the field of metabolic drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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